YAP-TEAD Inhibitor 1 is classified as a peptide-based inhibitor derived from a series of cyclic peptides designed to disrupt the YAP-TEAD interaction. The development of this inhibitor stems from extensive research into the structural biology of the YAP-TEAD complex and its implications in cancer biology. The compound is synthesized using methods that enhance its stability and bioavailability while maintaining its ability to inhibit the target interaction effectively .
The synthesis of YAP-TEAD Inhibitor 1 involves several strategic steps aimed at optimizing its efficacy and solubility. The initial compound was derived from a pyrazole scaffold, which was modified through various chemical reactions to enhance its binding affinity to the TEAD proteins. Key steps in the synthesis include:
These methods allow for the generation of a library of compounds, from which YAP-TEAD Inhibitor 1 was identified as a lead candidate.
YAP-TEAD Inhibitor 1 is characterized by its cyclic peptide structure, which facilitates its binding to the hydrophobic pockets of TEAD proteins. The molecular structure includes:
The structural data indicates that the inhibitor occupies critical interfaces involved in YAP's interaction with TEAD, thereby preventing transcriptional activation associated with oncogenesis .
The primary chemical reactions involved in synthesizing YAP-TEAD Inhibitor 1 include:
These reactions are optimized to ensure high yields and purity of the final product, allowing for effective biological evaluation .
YAP-TEAD Inhibitor 1 functions by specifically disrupting the interaction between YAP and TEAD transcription factors. The mechanism can be summarized as follows:
YAP-TEAD Inhibitor 1 exhibits several notable physical and chemical properties:
These properties are critical for ensuring that the compound remains effective in biological settings .
YAP-TEAD Inhibitor 1 has significant potential applications in cancer research and therapy:
The ongoing exploration of this compound could lead to advancements in targeted cancer therapies, particularly for tumors characterized by aberrant YAP activity .
The Hippo signaling pathway functions as a conserved regulator of organ size and tissue homeostasis, with its core components forming a kinase cascade (MST1/2 and LATS1/2) that phosphorylates and inhibits the transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). Under physiological conditions, phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation. However, Hippo pathway dysregulation leads to nuclear translocation of unphosphorylated YAP/TAZ, where they bind to TEAD transcription factors (TEAD1-4). This YAP-TEAD complex initiates transcription of proliferative and anti-apoptotic genes—including CTGF (connective tissue growth factor), CYR61 (cysteine-rich angiogenic inducer 61), and ANKRD1—through interaction with distal enhancers marked by H3K27 acetylation. Chromatin immunoprecipitation studies confirm co-occupancy of YAP and TEAD1 at >80% of shared genomic loci, establishing TEAD as the primary DNA-binding partner for YAP-mediated oncogenesis [1] [4] [7].
Persistent YAP-TEAD activity drives tumorigenesis across multiple cancer types through distinct mechanisms:
Direct disruption of YAP-TEAD binding presents a precision oncology strategy with two key advantages over upstream Hippo pathway modulation:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 53938-08-2
CAS No.: 573-83-1